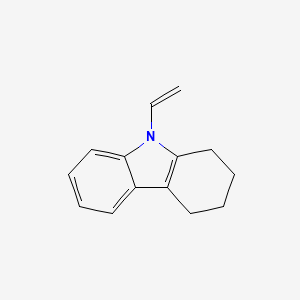
N-vinyl-tetrahydrocarbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-vinyl-tetrahydrocarbazole is an organic compound with the molecular formula C14H15N. It belongs to the class of tetrahydrocarbazoles, which are known for their versatile biological properties and presence in various natural products. The structure of this compound consists of a tetrahydrocarbazole core with a vinyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-vinyl-tetrahydrocarbazole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form tetrahydrocarbazole. The resulting tetrahydrocarbazole can then be vinylated using vinyl halides in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis followed by vinylation. The process is optimized for high yield and purity, often employing catalysts and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-vinyl-tetrahydrocarbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert it back to tetrahydrocarbazole.
Substitution: The vinyl group can participate in substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions include oxidized carbazole derivatives, reduced tetrahydrocarbazole, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
N-vinyl-tetrahydrocarbazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.
Biology: It is used in the study of biological pathways and as a probe for understanding enzyme mechanisms.
Medicine: Its derivatives have shown potential as antibacterial, antiviral, and anticancer agents.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of N-vinyl-tetrahydrocarbazole and its derivatives involves interaction with various molecular targets. For instance, its antibacterial activity is attributed to the inhibition of bacterial cell wall synthesis. In cancer research, its derivatives have been found to inhibit protein kinases, leading to the suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrocarbazole: The parent compound without the vinyl group.
N-phenyl-tetrahydrocarbazole: A derivative with a phenyl group instead of a vinyl group.
N-methyl-tetrahydrocarbazole: A derivative with a methyl group on the nitrogen atom.
Uniqueness
N-vinyl-tetrahydrocarbazole is unique due to the presence of the vinyl group, which imparts distinct reactivity and biological activity. This vinyl group allows for further functionalization and derivatization, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C14H15N |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
9-ethenyl-1,2,3,4-tetrahydrocarbazole |
InChI |
InChI=1S/C14H15N/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h2-3,5,7,9H,1,4,6,8,10H2 |
InChI Key |
BCFAZFGWDQRUTC-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C2=C(CCCC2)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



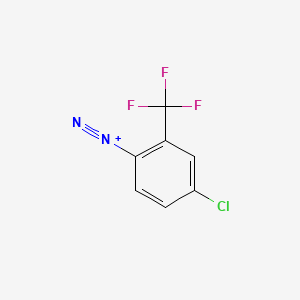
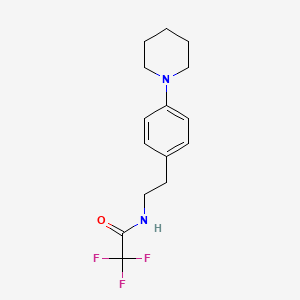
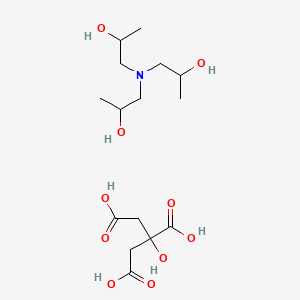
![Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate](/img/structure/B13419784.png)

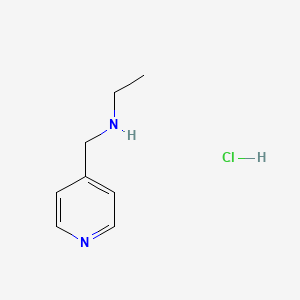
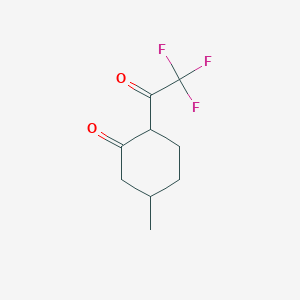
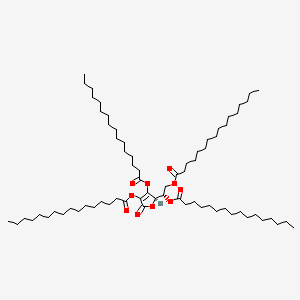
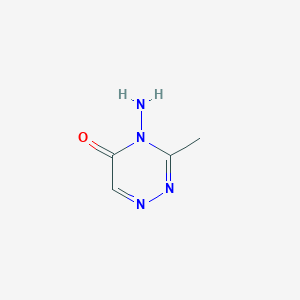
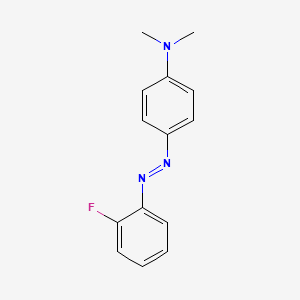
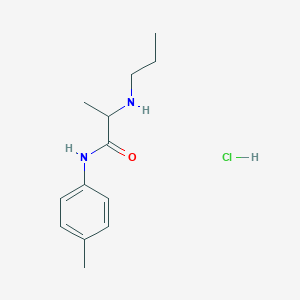
![2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethanol Fumarate](/img/structure/B13419869.png)

